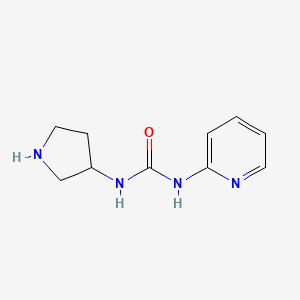

1-Pyridin-2-yl-3-pyrrolidin-3-ylurea

Description

Properties

Molecular Formula |

C10H14N4O |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

1-pyridin-2-yl-3-pyrrolidin-3-ylurea |

InChI |

InChI=1S/C10H14N4O/c15-10(13-8-4-6-11-7-8)14-9-3-1-2-5-12-9/h1-3,5,8,11H,4,6-7H2,(H2,12,13,14,15) |

InChI Key |

CRYQLFYNBOYPCV-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1NC(=O)NC2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Pyridin-2-yl-3-pyrrolidin-3-ylurea typically involves the reaction of pyridine-2-carboxylic acid with pyrrolidine and an isocyanate source. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The process can be carried out under mild conditions, making it suitable for industrial production .

Chemical Reactions Analysis

1-Pyridin-2-yl-3-pyrrolidin-3-ylurea undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of N-oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.

Scientific Research Applications

1-Pyridin-2-yl-3-pyrrolidin-3-ylurea has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.

Industry: The compound is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-Pyridin-2-yl-3-pyrrolidin-3-ylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the pyridine ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Limitations of the Provided Evidence

- No Direct References to the Target Compound: None of the cited sources mention 1-Pyridin-2-yl-3-pyrrolidin-3-ylurea or its pharmacological/chemical properties .

- Scope Mismatch : and describe pyridine-pyrrolidine hybrids (e.g., 3-(Pyridin-3-yl)propionyl-prolyl-pyrrolidine) and carboxylic acids, which lack the urea moiety critical for comparison .

- Catalogs Lack Context : The pyridine derivative catalogs (Evidences 3, 5, 6) list structures but omit biological activity, binding affinity, or synthetic challenges relevant to urea analogs .

Proposed Approach for Comparative Analysis

To fulfill the user’s request, the following steps would be necessary:

Database Searches : Access specialized databases (e.g., SciFinder, Reaxys) to identify urea derivatives with pyridine and pyrrolidine substituents.

Pharmacological Comparisons : Compare binding affinities (e.g., kinase inhibition), metabolic stability, or toxicity profiles against compounds like Sorafenib (a urea-containing kinase inhibitor) or Crizotinib (pyridine-based).

Synthetic Challenges : Contrast synthetic routes for urea formation (e.g., carbodiimide-mediated coupling) versus amide bonds in ’s compounds .

Structural-Activity Relationships (SAR) : Analyze how pyridine/pyrrolidine substitution patterns (e.g., 2-pyridinyl vs. 3-pyridinyl) affect solubility or target engagement.

Hypothetical Comparison Table

Critical Gaps and Recommendations

- Activity Data : The evidence lacks IC₅₀ values, selectivity data, or pharmacokinetic profiles for urea derivatives.

- Structural Diversity : Pyridine positional isomers (2- vs. 3-substituted) in urea scaffolds may critically alter target binding but are unexplored in the evidence.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Pyridin-2-yl-3-pyrrolidin-3-ylurea, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via urea-forming reactions between pyridinyl and pyrrolidinyl precursors. A common approach involves coupling 2-aminopyridine with a pyrrolidin-3-yl isocyanate intermediate under anhydrous conditions. Solvent choice (e.g., DMF or THF) and temperature (40–80°C) significantly impact reaction efficiency. Post-synthesis purification via column chromatography (silica gel, 10–20% MeOH in DCM) is recommended to isolate the product .

- Validation : Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Structural Analysis :

- NMR : ¹H and ¹³C NMR (DMSO-d₆) confirm regiochemistry of pyridine and pyrrolidine substituents. Key signals include aromatic protons (δ 7.5–8.5 ppm for pyridine) and pyrrolidine CH₂/CH groups (δ 1.8–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion verification (e.g., [M+H]⁺ at m/z calculated for C₁₀H₁₃N₄O).

- X-ray Crystallography : If crystalline, SHELX software can resolve bond angles and confirm stereochemistry .

Q. How can solubility and stability issues be addressed during in vitro assays?

- Experimental Design : Use polar aprotic solvents (DMSO) for stock solutions, diluted in PBS (pH 7.4) to ≤1% DMSO. Stability studies (24–72 hrs, 4°C/RT) should include LC-MS to detect degradation products .

Advanced Research Questions

Q. What strategies optimize regioselectivity in multi-step syntheses of pyridine-pyrrolidine hybrids?

- Data-Driven Approach :

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive pyrrolidine NH during pyridine coupling .

- Catalysis : Copper(I)-catalyzed alkyne-amine reactions (e.g., three-component propargylamine synthesis) improve regiocontrol in heterocycle formation .

- Contradictions : Conflicting reports on solvent effects (e.g., THF vs. MeCN) require empirical testing with DOE (Design of Experiments) to identify optimal conditions .

Q. How can discrepancies in biological activity data be resolved for urea-linked heterocycles?

- Analytical Framework :

- Batch Variability : Compare HPLC purity (>95%) and residual solvent levels (GC-MS) across synthetic batches.

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability. Use positive controls (e.g., known kinase inhibitors) to validate assay reliability .

- Statistical Tools : Apply ANOVA to assess significance of IC₅₀ differences between studies .

Q. What computational methods predict binding interactions of this compound with biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina with PyMOL for visualization. Prioritize targets with urea-binding motifs (e.g., kinases, GPCRs).

- MD Simulations : Run 100 ns simulations (AMBER/CHARMM force fields) to assess conformational stability of ligand-receptor complexes .

Q. How does stereochemistry at the pyrrolidine-3-yl position influence pharmacological properties?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.